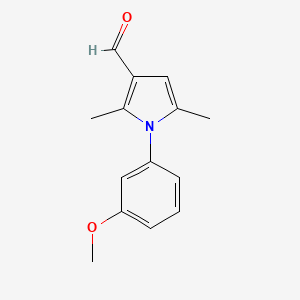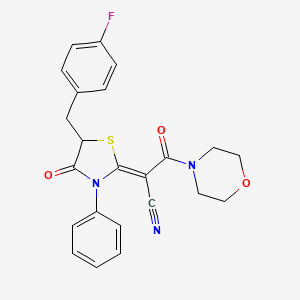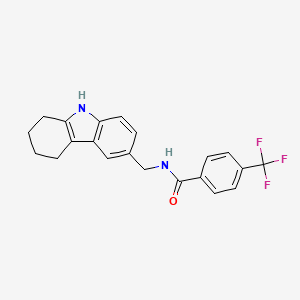
1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (3-MPDC) is a compound found in nature, and has been used as an intermediate in the synthesis of various compounds. It has been studied extensively for its potential biological activities, including its ability to modulate the activity of several enzymes, affect the expression of certain genes, and modulate the activity of certain proteins. In addition, 3-MPDC has been found to have anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Revision
Research has led to the revision of structures initially assigned to certain compounds, demonstrating the complexity and ongoing evolution of understanding in organic synthesis. For example, the reaction of dialkyl 2-butynoate with aniline and formaldehyde was revised, indicating a depth in the synthetic approach towards complex molecules (Srikrishna, Sridharan, & Prasad, 2010). Similarly, the synthesis of axially dissymmetric pyrroles and pyrocolls provides new catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes, showcasing the application of pyrrole derivatives in catalysis (Furusho, Tsunoda, & Aida, 1996).
Photophysical Properties
The investigation into the photophysical properties of compounds reveals their potential in optoelectronic applications. The study on 5-mono- and 5,9-bis-(arylethynyl)-functionalized pyrenes indicates promising characteristics for organic light-emitting devices (OLEDs) and highlights the influence of structural modifications on fluorescent properties (Hu et al., 2013).
Chemical Structure and Interaction Studies
The effect of 3-substitution on the structures of pyrrole-2-carbaldehydes was examined, focusing on how electronic properties of substituents impact the pyrrole rings. This kind of study is crucial for understanding molecular behavior and designing compounds with desired physical and chemical properties (Despinoy et al., 1998).
Antitumor Applications
Compounds isolated from spent broth of submerged cultures have been studied for their antitumor activities. This research underscores the potential therapeutic applications of pyrrole derivatives, contributing to the ongoing search for new antitumor agents (Jia et al., 2015).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-12(9-16)11(2)15(10)13-5-4-6-14(8-13)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPVHYRCFNPCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)


![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2685034.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)


![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)